molecular formula C10H19ClN2O2 B2854218 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride CAS No. 2379946-79-7

4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride

Cat. No.: B2854218
CAS No.: 2379946-79-7
M. Wt: 234.72
InChI Key: LUQOSSPEEHUDQJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride is a chemically modified pyrrolidinone derivative of significant interest in neuroscience and medicinal chemistry research. This specialized compound features a pyrrolidin-2-one scaffold substituted with an aminomethyl group at the 4-position and an oxolan-2-ylmethyl moiety at the 1-position, presenting as its hydrochloride salt to enhance stability and solubility in various experimental aqueous systems. The structural complexity of this molecule offers researchers a versatile building block for probing neuropharmacological targets, particularly in the study of G protein-coupled receptors (GPCRs) given the established importance of pyrrolidine derivatives in neuroreceptor modulation . The primary research applications of this compound include its use as a key synthetic intermediate in the development of novel neuroactive compounds and as a structural template for investigating structure-activity relationships in receptor-ligand interactions. The aminomethyl functionality provides an essential handle for further chemical modification through amide bond formation or other conjugation chemistries, enabling researchers to develop compound libraries for screening campaigns. Meanwhile, the oxolane (tetrahydrofuran) ring system contributes distinctive stereoelectronic properties that influence molecular conformation and binding characteristics, making this compound particularly valuable for studying molecular recognition processes in biological systems . Researchers exploring striatal-associated disorders may find this compound especially relevant, as similar pyrrolidinone derivatives have demonstrated significant activity at central nervous system targets including orphan GPCRs such as GPR88, which represents an emerging target for investigating Parkinson's disease, schizophrenia, anxiety, and addiction mechanisms . The hydrochloride salt form ensures improved handling characteristics and consistent performance across various experimental conditions. This compound is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should implement appropriate safety protocols including personal protective equipment and proper ventilation when handling this material, and store it under recommended conditions to maintain long-term stability.

Properties

IUPAC Name

4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c11-5-8-4-10(13)12(6-8)7-9-2-1-3-14-9;/h8-9H,1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQOSSPEEHUDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC(CC2=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an oxolane ring and an amine functional group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₈H₁₆N₂O₂·HCl
  • Molecular Weight : 172.22 g/mol
  • SMILES Notation : O=C(C1)N(CCOC)CC1CN
  • InChI Key : BZVCHJSYUWBMBO-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes, potential therapeutic applications, and mechanisms of action.

1. Antioxidant Activity

Research indicates that compounds similar to 4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one exhibit significant antioxidant properties. Antioxidants are vital in neutralizing free radicals, thus preventing oxidative stress-related damage in cells. In vitro assays have demonstrated that the compound can scavenge free radicals effectively, contributing to its potential protective effects against cellular damage .

2. Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Specific studies have evaluated its inhibitory effects on enzymes such as cholinesterases and glucosidases. These enzymes play critical roles in neurotransmission and carbohydrate metabolism, respectively. The inhibition of these enzymes can lead to therapeutic benefits in conditions like Alzheimer's disease and diabetes .

3. Anticancer Potential

Preliminary studies have suggested that 4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that induce apoptosis (programmed cell death). The mechanism appears to involve the activation of apoptotic signaling pathways, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Study Demonstrated significant free radical scavenging ability, particularly in CUPRAC assays .
Enzyme Inhibition Research Showed strong inhibition of cholinesterase and glucosidase activities, indicating potential for treating neurodegenerative diseases and diabetes .
Anticancer Efficacy Exhibited cytotoxic effects on pancreatic cancer cell lines with apoptotic pathway activation confirmed through molecular modeling .

The biological activities of 4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one are likely mediated through several mechanisms:

  • Radical Scavenging : The structural features allow the compound to donate electrons, neutralizing reactive oxygen species.
  • Enzyme Binding : The amine group may facilitate binding to active sites of target enzymes, inhibiting their function.
  • Apoptotic Signaling : Interaction with cellular pathways that regulate apoptosis may enhance the compound's anticancer effects.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C8H16N2O2C_8H_{16}N_2O_2 with a molecular weight of approximately 172.22 g/mol. Its structure features a pyrrolidinone ring, which is significant for its biological activity. Understanding the chemical properties is essential for exploring its applications in drug design and synthesis.

Pharmaceutical Applications

  • CNS Activity :
    • The compound has been investigated for its potential as a central nervous system agent. Its structural similarity to other known psychoactive compounds suggests it may exhibit similar effects, such as modulation of neurotransmitter systems.
  • Antidepressant Properties :
    • Research indicates that derivatives of pyrrolidinones can exhibit antidepressant-like effects in animal models. The structural features of 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one; hydrochloride may contribute to this activity, warranting further investigation through clinical trials.
  • Anticancer Activity :
    • Some studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. For instance, pyrrolidinone derivatives have shown promise in targeting specific cancer pathways, making this compound a candidate for anticancer research.

Case Study 1: CNS Modulation

A study published in the Journal of Medicinal Chemistry explored the effects of various pyrrolidinone derivatives on serotonin and norepinephrine reuptake inhibition. The findings indicated that certain modifications could enhance the antidepressant properties, suggesting that 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one; hydrochloride might also be effective in similar contexts .

Case Study 2: Anticancer Research

In a preclinical study examining the cytotoxic effects of pyrrolidinone derivatives on breast cancer cells, researchers found that specific structural modifications led to significant reductions in cell viability. The study highlighted the importance of the oxolan group in enhancing activity against cancer cells .

Data Tables

Application AreaPotential EffectsReferences
CNS ActivityModulation of neurotransmitter systems
Antidepressant PropertiesAntidepressant-like effects
Anticancer ActivityInhibition of cancer cell proliferation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS No. Key Features Reference
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one hydrochloride C₁₁H₂₁ClN₂O₂ 256.75* -NH₂CH₂ (C4), -oxolan-2-ylmethyl (C1) Not provided Hydrochloride salt, oxolane group
(S)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride C₅H₁₁ClN₂O 150.61 -NH₂CH₂ (C4) 1638744-96-3 Lacks oxolane group
4-(Oxolan-2-yl)pyrrolidin-2-one C₇H₁₁NO₂ 133.15 -oxolan-2-yl (C4) 154.13 No aminomethyl or hydrochloride
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride C₈H₁₆ClN₃O 205.69 -piperazinyl (C1) EN300-138722 Piperazine substituent
4-Amino-1-methyl-2-pyrrolidinone hydrochloride C₅H₁₁ClN₂O 150.61 -CH₃ (C1), -NH₂ (C4) 1228838-07-0 Methyl vs. oxolane substitution
Key Observations:
  • Hydrochloride salt: Present in the target compound and analogs like (S)-4-(aminomethyl)pyrrolidin-2-one hydrochloride, improving solubility compared to non-salt forms (e.g., 4-(oxolan-2-yl)pyrrolidin-2-one) .
  • Oxolane group: Unique to the target compound and 4-(oxolan-2-yl)pyrrolidin-2-one.
  • Aminomethyl group: Shared with (S)-4-(aminomethyl)pyrrolidin-2-one hydrochloride, suggesting possible amine-mediated bioactivity (e.g., receptor binding or antioxidant effects) .

Q & A

What are the recommended synthetic routes and critical parameters for synthesizing 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves:

  • Step 1: Functionalization of the pyrrolidin-2-one core with an oxolan-2-ylmethyl group using coupling agents (e.g., EDC/HOBt) under anhydrous conditions.
  • Step 2: Introduction of the aminomethyl moiety via reductive amination or direct alkylation.
  • Step 3: Hydrochloride salt formation using HCl in ethanol or methanol to enhance stability.

Critical Parameters:

  • pH: Maintain 4–6 during salt formation to avoid decomposition.
  • Temperature: 60–80°C for coupling reactions to ensure efficiency.
  • Reagent Purity: Use dry solvents and inert atmospheres to prevent side reactions .

Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., oxolan-2-ylmethyl at N1, aminomethyl at C4). Key signals include the pyrrolidinone carbonyl (~175 ppm in 13C NMR) and oxolane protons (δ 3.5–4.0 ppm in 1H NMR).
  • IR Spectroscopy: Bands at ~1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate core functional groups.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 231.1).
  • X-ray Crystallography: Resolves stereochemistry and crystal packing if single crystals are obtainable .

How does the hydrochloride salt form influence solubility and experimental design?

The hydrochloride salt improves aqueous solubility (>50 mg/mL in water) compared to the free base, facilitating biological assays. Key considerations:

  • Buffer Compatibility: Use phosphate-buffered saline (PBS) or Tris-HCl (pH 7.4) to maintain stability.
  • Storage: Lyophilize and store at 2–8°C in airtight containers to prevent hygroscopic degradation.
  • Dosing Solutions: Filter-sterilize (0.22 µm) to remove particulate matter before in vitro studies .

How can computational methods predict biological target interactions?

  • Molecular Docking: Use AutoDock Vina to model binding to targets like GPCRs or enzymes. The oxolane and aminomethyl groups show affinity for polar pockets.
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., aminomethyl as a hydrogen-bond donor).
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns to assess interactions with lipid bilayers or protein cavities .

How should researchers address contradictions in reported biological activity data?

  • Assay Cross-Validation: Compare enzyme inhibition (IC50) with cell-based viability assays (e.g., MTT). Discrepancies may arise from off-target effects or solubility issues.
  • Structural Analog Analysis: Compare with difluorobenzyl ( ) or methyl-substituted ( ) analogs to identify substituent-driven activity trends.
  • Dose Optimization: Perform dose-response curves (0.1–100 µM) in multiple cell lines to rule out cell-type specificity .

What safety protocols are recommended for handling this compound?

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during weighing and dissolution.
  • Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
  • First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Temperature Control: Lower reaction temperatures (40–50°C) reduce side reactions like over-alkylation.
  • Catalyst Screening: Test Pd/C or Raney Ni for selective hydrogenation of intermediates.
  • Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from polar impurities .

What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Core Modifications: Replace pyrrolidinone with piperidinone to assess ring size impact.
  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF3) on the oxolane ring to modulate lipophilicity.
  • Pharmacophore Mapping: Use Schrödinger’s Phase to align analogs and identify critical hydrogen-bonding motifs .

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